Avanafil Impurity 13

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

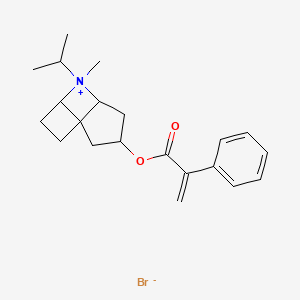

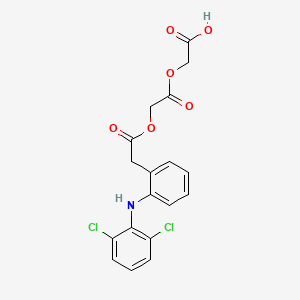

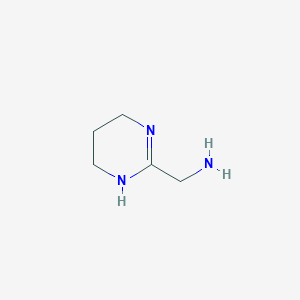

Avanafil Impurity 13 is an impurity of Avanafil, a medication prescribed for treating erectile dysfunction . It has a molecular formula of C5H11N3 and a molecular weight of 113.16 . The IUPAC name for Avanafil Impurity 13 is 1,4,5,6-tetrahydropyrimidin-2-ylmethanamine .

Synthesis Analysis

The synthesis of Avanafil Impurity 13 has been reported in several studies . The process-related impurities of Avanafil were investigated, and four kinds of impurities were detected by the newly developed gradient ultra-high performance liquid chromatography (UPLC) . The impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structure of Avanafil Impurity 13 was inferred from LC-MS studies and confirmed by synthesis . The structures of the impurities were confirmed by spectroscopic characterization such as NMR and mass spectrometry .Chemical Reactions Analysis

The synthesis of Avanafil Impurity 13 involves various chemical reactions. The polymerization reaction was the esterification of M6 (Imp-A) with Avanafil . The reaction product of Avanafil with M6 was prepared by synthesis and detected by UPLC at the same time as the peak of this impurity in Avanafil .Scientific Research Applications

Identification and Characterization

Research has led to the identification and characterization of process-related impurities in Avanafil, including Avanafil Impurity 13. Zhao et al. (2022) developed a gradient ultra-high performance liquid chromatography (UPLC) method to detect such impurities in laboratory batches. Their work provided insights into the structure of these impurities through synthesis and spectroscopic methods like NMR and mass spectrometry, emphasizing the need for stringent quality control measures in pharmaceutical manufacturing (Zhao et al., 2022).

Analytical Method Development

Kumar et al. (2017) focused on understanding Avanafil's degradation behavior under various conditions and developed a stability-indicating high-performance liquid chromatography (HPLC) method for determining degradation products alongside process-related impurities. This method aids in ensuring the drug's stability and compliance with regulatory standards (Kumar et al., 2017).

Advanced Drug Delivery Systems

Research has also explored the formulation of Avanafil into advanced delivery systems to overcome challenges related to its solubility and bioavailability. Kurakula et al. (2016) developed solid lipid nanoparticles (SLNs) for Avanafil's transdermal delivery, showing enhanced solubility and bioavailability. This innovative approach suggests alternative administration routes for Avanafil, potentially improving patient compliance and therapeutic outcomes (Kurakula et al., 2016).

Transdermal and Invasomal Films

Ahmed and Badr-Eldin (2019) developed optimized nanosized Avanafil invasomes to enhance transdermal delivery. Their work provided insights into formulation factors affecting vesicle size and entrapment efficiency, leading to enhanced bioavailability through skin permeation. This research underscores the potential of transdermal films in offering a more effective delivery mechanism for Avanafil (Ahmed & Badr-Eldin, 2019).

Neuroprotective Applications

Exploring Avanafil's applications beyond erectile dysfunction, Kurakula et al. (2021) investigated Avanafil nanocomplexes utilizing antioxidants for a neuroprotective effect on PC12 cells. Their study highlighted the potential of Avanafil in treating diabetic neuropathy, demonstrating the drug's versatility and the importance of innovative formulation techniques in enhancing its therapeutic profile (Kurakula et al., 2021).

Mechanism of Action

Target of Action

Vanafil Related Compound 1, also known as Avanafil Impurity 13, is a derivative of Avanafil . Avanafil is a phosphodiesterase-5 (PDE5) inhibitor . PDE5 is the primary target of Avanafil and its related compounds. This enzyme plays a crucial role in the regulation of the intracellular levels of cyclic guanosine monophosphate (cGMP), a key secondary messenger molecule in cells .

Mode of Action

Avanafil and its related compounds, including Vanafil Related Compound 1, work by inhibiting the PDE5 enzyme . This inhibition prevents the degradation of cGMP in the corpus cavernosum located around the penis . The increased levels of cGMP lead to vasodilation, resulting in an increased blood flow in the penis . This mechanism of action takes place once nitric oxide is released, in association with sexual stimulation .

Biochemical Pathways

The primary biochemical pathway affected by Avanafil and its related compounds is the nitric oxide-cGMP pathway . In this pathway, nitric oxide is released upon sexual stimulation, which then stimulates the enzyme guanylate cyclase to produce cGMP . The increased levels of cGMP cause vasodilation and an increased blood flow in the penis .

Result of Action

The result of the action of Avanafil and its related compounds is the facilitation of the attainment of a sexually functional erection in men with erectile dysfunction . This is achieved through the increased blood flow in the penis caused by the vasodilation effect of the increased levels of cGMP .

Action Environment

The action, efficacy, and stability of Avanafil and its related compounds can be influenced by various environmental factors. For instance, the absorption rate of Avanafil decreases when taken with a high-fat diet, and the time to reach maximum plasma concentration is extended . Furthermore, the presence of certain liver enzymes, specifically CYP3A4 and CYP2C9, is crucial for the metabolism of Avanafil .

properties

IUPAC Name |

1,4,5,6-tetrahydropyrimidin-2-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-4-5-7-2-1-3-8-5/h1-4,6H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVINLJQAYNAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,4,5,6-Tetrahydropyrimidin-2-yl)methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.